![molecular formula C11H10BrNS B13217042 N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
N-[(4-Bromothiophen-3-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromothiophen-3-yl)methyl]aniline is an organic compound that features a brominated thiophene ring attached to an aniline moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-3-yl)methyl]aniline typically involves the reaction of 4-bromothiophene-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the use of palladium-catalyzed Suzuki cross-coupling reactions. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-[(4-Bromothiophen-3-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]aniline depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Bromothiophen-2-yl)methyl]aniline
- N-[(4-Chlorothiophen-3-yl)methyl]aniline
- N-[(4-Methylthiophen-3-yl)methyl]aniline
Uniqueness
N-[(4-Bromothiophen-3-yl)methyl]aniline is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H10BrNS/c12-11-8-14-7-9(11)6-13-10-4-2-1-3-5-10/h1-5,7-8,13H,6H2 |
InChI Key |
YSDWTZBHATWBEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CSC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


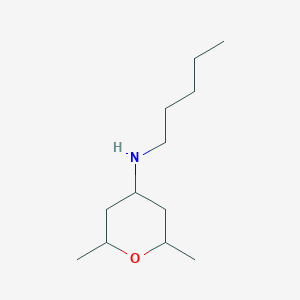
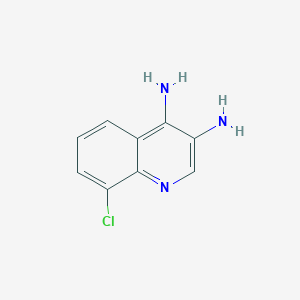
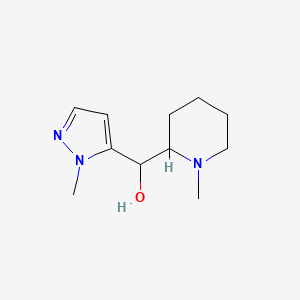
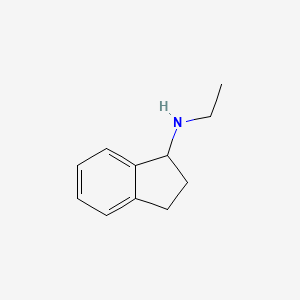
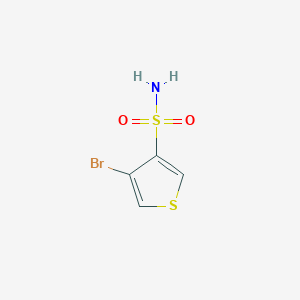
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
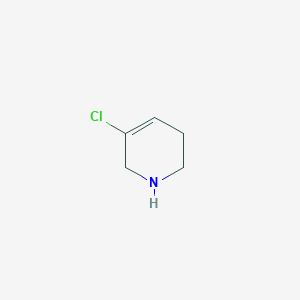
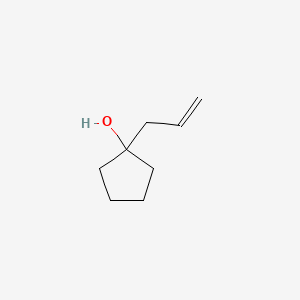
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)

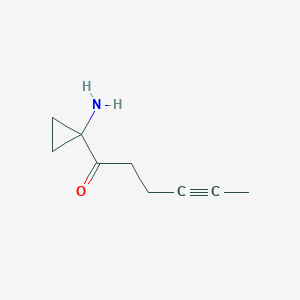
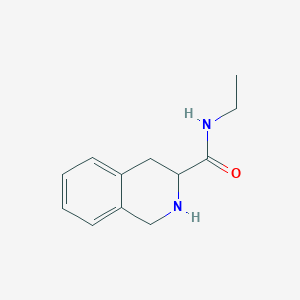
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
